tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-10-9(6-8)11(14)16-19-10/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZHSBBBSRKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634923 | |
| Record name | tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-88-4 | |
| Record name | Carbamic acid, [(3-amino-1,2-benzisoxazol-5-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368426-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Isoxazole Core
The benzo[d]isoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and appropriate precursors such as β-keto nitriles or hydrazones. Two relevant patented methods for related isoxazole derivatives provide insight:
Method A (Three-step synthesis of 3-amino-5-methyl isoxazole):
- Metal base (NaH, n-BuLi, or LDA) deprotonates acetonitrile derivatives.
- Reaction with p-toluenesulfonyl hydrazide in alcoholic solvent (methanol or ethanol) forms hydrazones.
- Treatment with hydroxylamine hydrochloride and potassium carbonate induces ring closure to form the isoxazole ring.
This method emphasizes controlled equivalents and reaction conditions to obtain crystalline hydrazone intermediates and efficient ring closure.
Method B (Preparation of 3-amino-5-(tert-butyl) isoxazole):
Pivaloylacetonitrile reacts with hydroxylamine under carefully controlled pH and temperature in aqueous solvent to yield the 3-amino-5-(tert-butyl) isoxazole with optimal yield (~56%). The reaction involves gradual pH adjustment and reflux over extended time to ensure complete conversion.
These methods highlight the importance of:
- Using β-keto nitrile precursors (e.g., pivaloylacetonitrile for tert-butyl substitution).
- Controlled pH and temperature conditions.
- Stepwise addition of reagents to favor ring closure and amino substitution.
Introduction of the Aminomethyl Side Chain and Carbamate Protection
The aminomethyl substituent at the 5-position is typically introduced via substitution or functional group transformation on the isoxazole ring, followed by protection with a tert-butyl carbamate group. The carbamate formation is commonly achieved by:
- Reacting the free amine with tert-butyl chloroformate or tert-butyl isocyanate under mild basic conditions to form the tert-butyl carbamate protecting group.
While direct literature on this exact compound’s carbamate installation is limited, analogous carbamate formation methods are well-established in organic synthesis and are referenced in related compounds such as tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, where the carbamate group is introduced by reaction with tert-butyl isocyanate after halogenation.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
Purity and Storage: Commercial samples of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate are available with purity >95%, stored sealed at 2–8°C to maintain stability.
Solubility and Handling: The compound is soluble in DMSO and other organic solvents. Stock solutions are prepared by dissolving weighed amounts in appropriate solvents, with heating and sonication to aid dissolution. Storage of solutions at -20°C to -80°C is recommended to prevent degradation.
Safety: The compound carries hazard statements related to irritation and toxicity (H302, H315, H319, H335) and requires standard laboratory precautions.
Synthetic Route Optimization: The use of controlled pH and temperature during ring closure is critical to maximize yield and minimize side products. The choice of solvent (e.g., methanol, ethanol, or ethylene glycol dimethyl ether) influences reaction kinetics and product crystallinity.
Industrial Scale Considerations: While no direct industrial synthesis of this exact compound is reported, analogous carbamate syntheses employ continuous flow reactors and automated systems to improve yield and purity, suggesting potential scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate serves as a precursor in the synthesis of various bioactive compounds. It has been highlighted for its role in the development of drugs targeting neurological conditions due to its ability to modulate specific biological pathways .
- Its structure allows for modifications that enhance pharmacological properties, making it a candidate for further exploration in drug design .
-
Neuroprotective Effects :
- Research indicates that derivatives of this compound exhibit neuroprotective effects against amyloid beta-induced toxicity, which is relevant in Alzheimer’s disease studies. In vitro studies have shown that it can reduce oxidative stress markers and inflammation in astrocytes exposed to amyloid beta .
Biological Research Applications
- In Vivo Studies :
- Mechanistic Studies :
Mechanism of Action
The mechanism of action of tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings
- Structural Flexibility : The tert-butyl carbamate group enhances stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Positional Isomerism: Substitutent placement (e.g., amino at position 3 vs. 5) significantly alters biological activity and solubility .
- Extended Chains : Compounds like D (CAS 1045792-66-2) demonstrate the utility of elongated hydrophobic moieties in improving target specificity .
- Heterocyclic Variants : Thiadiazole derivatives (F ) highlight the role of core heterocycle modifications in diversifying applications .
Biological Activity
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate is a chemical compound belonging to the isoxazole class, notable for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇N₃O₃
- Molecular Weight : 263.29 g/mol
- CAS Number : 368426-88-4
The precise biological targets and mechanisms of action for this compound are still under investigation. However, its structural similarity to other benzisoxazole derivatives suggests it may interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions, potentially influencing their activity .
Antimicrobial Properties
Research indicates that compounds in the isoxazole family, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing significant inhibition of growth in vitro. Specific studies have highlighted its effectiveness against resistant strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including prostate cancer cells (LNCaP and PC-3). The mechanism appears to involve interference with androgen receptor signaling pathways, which are critical in the progression of certain cancers .
Enzyme Inhibition
In biochemical assays, this compound has shown potential as an inhibitor of key enzymes involved in steroid biosynthesis. For instance, it has been noted to inhibit 17α-hydroxylase and 17,20-lyase activities in human CYP17A1, which are crucial for testosterone synthesis. Such inhibition could provide therapeutic benefits in conditions like prostate cancer .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of various isoxazole derivatives included this compound. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
In another study focusing on prostate cancer treatment, this compound was tested alongside standard treatments. The compound demonstrated a reduction in cell viability at concentrations as low as 5 µM, indicating its potential as an adjunct therapy in prostate cancer management .
| Treatment | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| Standard Treatment | 45 | 10 |
| tert-butyl ((3-amino...) | 30 | 5 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use tetrahydrofuran (THF) as a solvent with pyridine as a base at 0–25°C. Dropwise addition of phenyl chloroformate to 3-amino-5-tert-butylisoxazole achieves 99% yield under controlled temperature .
- Purification : Azeotropic distillation with toluene/chloroform removes residual solvents. Silica gel column chromatography (e.g., CHCl/MeOH = 25:1) isolates the product with >98% purity .
- Key Validation : Monitor reaction progress via TLC and confirm purity using H NMR (e.g., δ 1.28 ppm for tert-butyl protons) and LC-MS (MH = 261) .
Q. What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : H NMR identifies tert-butyl groups (singlet at δ 1.2–1.3 ppm) and aromatic protons (e.g., δ 6.42 ppm for isoxazole protons) .
- Mass Spectrometry : LC-MS (e.g., MH = 260.29) validates molecular weight and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, while differential scanning calorimetry (DSC) confirms crystalline stability .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of tert-butyl carbamate in coupling reactions for complex heterocycles?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh)Cl/CuI for Sonogashira couplings to introduce ethynyl groups (e.g., 79.3% yield in forming urea-linked derivatives) .
- Kinetic Studies : Monitor reaction intermediates via in situ IR spectroscopy (e.g., C=O stretches at 1680–1720 cm) to identify rate-limiting steps .
- DFT Calculations : Model transition states to explain regioselectivity in isoxazole functionalization .
Q. What strategies are effective for evaluating the biological activity of tert-butyl carbamate derivatives?
- Methodological Answer :
- Target Engagement :
- Enzyme Assays : Test inhibition of WDR5 or filoviral entry using fluorescence polarization (IC values) .
- Cellular Uptake : Radiolabel derivatives (e.g., C-carbamate) to quantify intracellular accumulation via scintillation counting .
- SAR Analysis : Modify the tert-butyl group to smaller substituents (e.g., methyl) and correlate changes with bioactivity .
Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamate intermediates?
- Methodological Answer :
- Variable Factors :
- Solvent Effects : Compare THF (99% yield) vs. dichloromethane (83% yield) for carbamate formation .
- Catalyst Loading : Optimize DMAP (0.1–0.5 eq.) to minimize side reactions in reflux conditions .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) impacting reproducibility .
Q. What protocols ensure the stability of tert-butyl carbamate derivatives under long-term storage?
- Methodological Answer :
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group .
- Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
